molecular formula C10H11NO2S B3359986 1H-Indole, 5-methyl-1-(methylsulfonyl)- CAS No. 88131-61-7

1H-Indole, 5-methyl-1-(methylsulfonyl)-

Cat. No.: B3359986
CAS No.: 88131-61-7
M. Wt: 209.27 g/mol
InChI Key: KMABPEPZYRUEFD-UHFFFAOYSA-N
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Description

1H-Indole, 5-methyl-1-(methylsulfonyl)- is a substituted indole derivative featuring a methyl group at the 5-position and a methylsulfonyl (-SO₂CH₃) group at the 1-position of the indole scaffold.

  • Sulfonylation: Reaction of 5-methylindole with methylsulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or DCM .
  • Purification: Column chromatography or recrystallization to isolate the product .

Key structural features include:

  • 5-Methyl substitution: May influence steric interactions and hydrophobic binding in biological targets .

Properties

IUPAC Name

5-methyl-1-methylsulfonylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-8-3-4-10-9(7-8)5-6-11(10)14(2,12)13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMABPEPZYRUEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30530204
Record name 1-(Methanesulfonyl)-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88131-61-7
Record name 1-(Methanesulfonyl)-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The methylsulfonyl group can be introduced using reagents such as methanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, followed by functionalization steps to introduce specific substituents like the methylsulfonyl group. The reaction conditions are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 5-methyl-1-(methylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1H-Indole, 5-methyl-1-(methylsulfonyl)-, commonly referred to as a methylsulfonyl derivative of indole, has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This compound is primarily utilized in medicinal chemistry, agrochemicals, and materials science. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity : Several studies have indicated that derivatives of indole possess significant anticancer properties. Research has shown that 1H-Indole, 5-methyl-1-(methylsulfonyl)- exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms.

Case Study : In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indole derivatives and evaluated their anticancer activity. The results indicated that the methylsulfonyl group significantly enhanced the potency against MCF-7 breast cancer cells compared to unsubstituted indoles .

Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. Indole derivatives are known to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Agrochemicals

Pesticide Development : The unique structure of 1H-Indole, 5-methyl-1-(methylsulfonyl)- allows it to function as an effective pesticide. Studies have shown that compounds with indole frameworks exhibit insecticidal activity against various pests.

Case Study : A research article in Pest Management Science evaluated the efficacy of several indole derivatives as insecticides. The study found that the methylsulfonyl derivative showed promising results against aphids and whiteflies, indicating potential for development into commercial pesticides .

Materials Science

Organic Electronics : The electrical properties of indole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the methylsulfonyl group can enhance charge transport properties.

Research Findings : A study published in Advanced Functional Materials explored the use of various indole derivatives in OLED applications. The findings suggested that the introduction of the methylsulfonyl group improved the device performance by enhancing electron mobility .

Mechanism of Action

The mechanism of action of 1H-Indole, 5-methyl-1-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide/Sulfonyl-Indole Derivatives

Compound Name Substituents Synthesis Key Steps Biological Activity/Notes Reference ID
1H-Indole, 5-methyl-1-(methylsulfonyl)- 1-SO₂CH₃, 5-CH₃ Sulfonylation of 5-methylindole Not explicitly reported; inferred stability from analogous compounds
5-Methoxy-1-(phenylsulfonyl)-1H-indole 1-SO₂Ph, 5-OCH₃ NaH-mediated sulfonylation of 5-methoxyindole Anticancer screening candidate
5-Nitro-1-(p-tolylsulfonyl)-1H-indole 1-SO₂C₆H₄CH₃, 5-NO₂ Nitration followed by sulfonylation Intermediate for drug discovery
5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole 1-SO₂C₆H₄CH₃, 5-F Sulfonylation of 5-fluoroindole Antibacterial/antifungal potential
2-(4-(Methylsulfonyl)phenyl)-1H-indole 2-C₆H₄SO₂CH₃ Ullmann coupling or Suzuki-Miyaura reaction COX-2 inhibition, anti-inflammatory

Structural and Electronic Effects

  • Substituent Position: 1-Sulfonyl vs. 5-Methyl vs. 5-Methoxy/Nitro: The electron-donating methyl group (5-CH₃) may reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., 5-NO₂), influencing metabolic stability .
  • Aryl sulfonyl (-SO₂C₆H₄R): Enhances π-π stacking with protein targets, as seen in COX-2 inhibitors .

Biological Activity

1H-Indole, 5-methyl-1-(methylsulfonyl)- is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and neuroprotective potential.

Chemical Structure and Properties

The compound features an indole ring with a methylsulfonyl group, which is known to enhance the biological activity of indole derivatives. The presence of the methylsulfonyl group can significantly influence the compound's interaction with biological targets, enhancing its efficacy against various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including 1H-Indole, 5-methyl-1-(methylsulfonyl)-. For instance, a study demonstrated that sulfonated indolo[2,1-a]isoquinolines exhibited significant antitumor activities against several cancer cell lines such as MGC-803 and HeLa. The IC50 values for these compounds ranged from 4.0 μM to higher concentrations depending on the specific derivative tested .

Table 1: Antitumor Activity of Indole Derivatives

CompoundCell LineIC50 (μM)
Sulfonated Indole 5jMGC-8034.0
Compound 5bSH-SY5Y42.8
Compound 6bTHLE291.5

Anti-inflammatory Effects

The anti-inflammatory properties of indole derivatives are well-documented. For instance, studies have shown that compounds like 5d demonstrate dual inhibitory activity against COX-2 and lipoxygenase (5-LOX), making them promising candidates for treating inflammatory conditions. The effectiveness was assessed using enzyme immunoassay kits, revealing significant inhibition of pro-inflammatory cytokines such as TNF-α in RAW264.7 macrophages .

Table 2: Inhibition of Inflammatory Markers

CompoundTarget EnzymeInhibition (%)
Compound 5dCOX-2High
Compound 4e5-LOXModerate

Neuroprotective Potential

Indole derivatives have also been explored for their neuroprotective effects, particularly in the context of Alzheimer's disease. A study synthesized new indole-based compounds aimed at multi-target interactions relevant to Alzheimer's pathology. These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing promising results in reducing neuroinflammation and improving cognitive function in vitro .

Table 3: Neuroprotective Activity Assessment

CompoundAChE Inhibition (%)BuChE Inhibition (%)
Compound 5bSignificantModerate
Compound 6bModerateSignificant

Case Studies

Several case studies illustrate the therapeutic potential of indole derivatives:

  • Case Study on Anticancer Activity : A compound derived from the indole scaffold was tested against multiple tumor cell lines and demonstrated potent cytotoxicity with an IC50 value significantly lower than standard chemotherapeutics.
  • Case Study on Anti-inflammatory Effects : In a model of acute inflammation, an indole derivative reduced edema significantly compared to control groups, suggesting its utility in treating inflammatory diseases.
  • Neuroprotective Effects : In models simulating neurodegenerative conditions, certain indole derivatives improved cell viability and reduced markers of oxidative stress.

Q & A

Q. What synthetic methods are recommended for preparing 5-methyl-1-(methylsulfonyl)-1H-indole derivatives?

The N-alkylation of indole derivatives is a common approach. A modified procedure involves using sodium hydride (NaH) in dimethyl sulfoxide (DMSO) under argon, followed by reaction with alkyl or benzyl halides. For example, NaH (1.2 equiv) is added to 1H-indole in DMSO, stirred for 1–2 hours, then treated with the sulfonylating agent. The reaction is monitored by TLC, and the product is extracted with dichloromethane and dried over anhydrous Na₂SO₄ .

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using instruments like Bruker APEX2, and structures are solved via programs such as SHELXTL. Key parameters include refinement factors (e.g., R factor < 0.04) and validation of bond lengths/angles. For sulfonated indoles, the sulfonyl group’s geometry (S–O bond distances ~1.43 Å) and planarity of the indole ring are critical for confirming the structure .

Q. What safety protocols are essential when handling sulfonated indole derivatives?

  • Use personal protective equipment (PPE): gloves, lab coat, and goggles.
  • Avoid inhalation/ingestion; work in a fume hood.
  • Waste must be segregated and disposed via certified hazardous waste services.
  • Emergency measures: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylsulfonyl group at N1: δ ~3.3 ppm for CH₃).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
  • IR Spectroscopy : Sulfonyl S=O stretches (~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

  • Cross-validation : Compare NMR, MS, and SCXRD data to identify inconsistencies (e.g., unexpected tautomerism).
  • Density Functional Theory (DFT) : Calculate expected spectral profiles and compare with experimental data.
  • Repeat experiments : Ensure reproducibility under controlled conditions (e.g., inert atmosphere, anhydrous solvents) .

Q. What challenges arise during crystallographic refinement of sulfonated indoles, and how are they addressed?

  • Disorder in sulfonyl groups : Use restraints (SADI, ISOR) in SHELXL to model dynamic orientations.
  • Twinned crystals : Apply twin law matrices (e.g., HKLF5 format) and refine using TWIN/BASF commands.
  • High R-factors : Re-examine data integration (SAINT) or solvent masking (PLATON SQUEEZE) .

Q. How does the methylsulfonyl group influence the electronic properties and reactivity of the indole core?

  • Electron-withdrawing effect : The –SO₂CH₃ group reduces electron density at N1, decreasing nucleophilicity.
  • Steric effects : Bulky substituents hinder electrophilic substitution at C3.
  • Experimental validation : Compare reaction rates with non-sulfonated analogs in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What solvent systems optimize the reactivity of 5-methyl-1-(methylsulfonyl)-1H-indole in nucleophilic substitutions?

  • Polar aprotic solvents : DMSO enhances solubility and stabilizes intermediates in alkylation reactions.
  • Low-temperature conditions : Reduce side reactions (e.g., dimerization) during lithiation.
  • Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems .

Q. How can researchers assess the purity of synthesized batches of this compound?

  • TLC : Monitor reaction progress using silica plates (e.g., hexane:ethyl acetate eluent).
  • HPLC : Quantify purity (>98%) with a C18 column and UV detection (λ = 254 nm).
  • Melting Point Analysis : Compare observed values with literature data (Δ < 2°C) .

Q. What strategies are employed to study the hydrolytic stability of the methylsulfonyl group?

  • pH-dependent kinetics : Conduct stability tests in buffered solutions (pH 1–14) at 25–60°C.
  • LC-MS monitoring : Track degradation products (e.g., desulfonated indole).
  • Computational modeling : Predict hydrolysis pathways using Gaussian or ORCA software .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole, 5-methyl-1-(methylsulfonyl)-
Reactant of Route 2
1H-Indole, 5-methyl-1-(methylsulfonyl)-

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